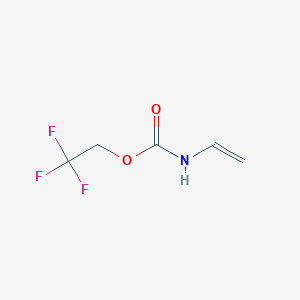

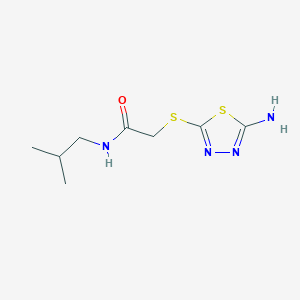

(E)-3-(呋喃-2-基)-N-((3-(2-氧代-1,2-二氢吡啶-3-基)-1,2,4-恶二唑-5-基)甲基)丙烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

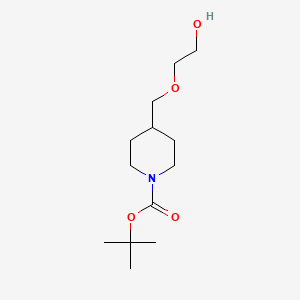

The compound , (E)-3-(furan-2-yl)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide, is a complex organic molecule that appears to be related to acrylamide derivatives with potential biological activity. While the specific compound is not directly mentioned in the provided papers, they do offer insights into similar compounds and their synthesis, characterization, and properties, which can be used to infer some aspects of the target compound.

Synthesis Analysis

The synthesis of related acrylamide derivatives is described in the provided papers. For instance, the synthesis of E-2-cyano-3-(furan-2-yl) acrylamide is reported to be performed under microwave radiation, which is a method known for its efficiency and green chemistry aspects . The use of filamentous fungi for the enantioselective reduction of a similar compound suggests that biocatalysis could be a viable approach for the synthesis of chiral centers in related compounds . Additionally, the synthesis of N-(2-acetylbenzofuran-3-yl)acrylamide (NABA) monomer is achieved through a two-step reaction involving the reaction of 1-chloroacetone with 2-hydroxy-benzonitrile followed by a reaction with acryloyl chloride and triethylamine . These methods could potentially be adapted for the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of acrylamide derivatives is often elucidated using spectroscopic techniques and quantum chemical calculations. For example, the absolute configuration of the biotransformation product in the first paper was determined using time-dependent density functional theory (TD-DFT) calculations of electronic circular dichroism (ECD) spectra . Similarly, the structural, vibrational, nuclear magnetic resonance, and electronic properties of the NABA monomer were determined by DFT method calculations, with results compared to experimental spectral data . These techniques could be applied to determine the molecular structure of the target compound.

Chemical Reactions Analysis

The chemical reactivity and potential transformations of acrylamide derivatives can be complex. The first paper reports the tautomerization of a related compound to form an achiral ketenimine in the presence of protic solvents . This indicates that the target compound may also undergo similar reactions under certain conditions, which could be relevant for its stability and reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylamide derivatives can be inferred from the spectroscopic investigations and quantum chemical calculations. The HOMO-LUMO gap of the NABA monomer suggests that it is chemically active and capable of charge transfer within the molecule . Molecular electrostatic potential (MEP) maps can also be used to identify reactive regions of such molecules . These properties are crucial for understanding the behavior of the target compound in various environments and could predict its interaction with biological targets.

科学研究应用

对映选择性有机合成

- Jimenez 等人 (2019) 的研究涉及使用绿色有机化学方法合成 E-2-氰基-3(呋喃-2-基)丙烯酰胺。合成在微波辐射下进行,并利用了各种真菌菌株,展示了一种对环境友好的方法来生产具有潜在药用价值的类似化合物 (Jimenez 等,2019)。

杂环衍生物的合成

- El-Essawy 和 Rady (2011) 报道了 N-(呋喃-2-基亚甲基)-4,6-二甲基-1H-吡唑并[3,4-b]吡啶-3-胺的制备,该胺经过进一步反应生成各种杂环化合物,包括 1,2,4-三唑、1,3,4-恶二唑和 1,3,4-噻二唑。这些衍生物可能在包括药物发现的各个科学领域中具有重要意义 (El-Essawy & Rady, 2011)。

互变异构的研究

- Koparır 等人 (2005) 合成了 5-呋喃-2-基[1,3,4]恶二唑-2-硫醇等化合物,并研究了它们的硫醇-硫酮互变异构平衡。这项研究对于了解相关呋喃和恶二唑衍生物的化学行为和潜在应用非常重要 (Koparır, Çetin, & Cansiz, 2005)。

高能材料的合成

- Yu 等人 (2017) 的工作涉及基于 3-氨基-4-(5-甲基-1,2,4-恶二唑-3-基)呋喃的化合物的合成和表征。这些化合物显示出作为不敏感高能材料的潜力,表明在需要稳定高能化合物的行业中可能的应用 (Yu 等,2017)。

抗病毒化合物的合成

- El-Telbani 等人 (2011) 合成了一系列 1-芳基吡唑及其衍生物,其中包括与 (E)-3-(呋喃-2-基)丙烯酰胺在结构上相关的化合物。这些化合物显示出有希望的抗病毒活性,表明它们在开发新的抗病毒药物中的用途 (El-Telbani、Ghanem、El-Essawy 和 El-Sayed,2011)。

属性

IUPAC Name |

(E)-3-(furan-2-yl)-N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O4/c20-12(6-5-10-3-2-8-22-10)17-9-13-18-14(19-23-13)11-4-1-7-16-15(11)21/h1-8H,9H2,(H,16,21)(H,17,20)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOOOAVWBPTJGP-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)C2=NOC(=N2)CNC(=O)C=CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CNC(=O)C(=C1)C2=NOC(=N2)CNC(=O)/C=C/C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-Chlorophenyl)methyl]-5-fluoro-6-methylpyridine-2-carboxamide](/img/structure/B3017518.png)

![tert-butyl N-[1-(4-bromo-3-chlorophenyl)cyclopropyl]carbamate](/img/structure/B3017531.png)

![dimethyl 2-[[(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzene-1,4-dicarboxylate](/img/structure/B3017532.png)